molecular formula C20H18ClNO6S2 B4297382 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4297382
M. Wt: 467.9 g/mol
InChI Key: RQVSRJOQAUTBIL-UHFFFAOYSA-N
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Description

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor, followed by chlorination and subsequent functional group modifications. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like catalytic hydrogenation, high-pressure reactions, and automated synthesis platforms are often employed to optimize production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its structural similarity to other sulfonamide antibiotics suggests potential antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. The presence of both chloro and methoxy groups, along with the sulfonamide moiety, provides distinct chemical reactivity and potential for diverse applications. This compound’s unique structure allows for targeted modifications and optimization for specific research and industrial purposes.

Properties

IUPAC Name

4-chloro-N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S2/c1-13-11-19(23)20(29(24,25)16-9-5-15(28-2)6-10-16)12-18(13)22-30(26,27)17-7-3-14(21)4-8-17/h3-12,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSRJOQAUTBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]BENZENE-1-SULFONAMIDE

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